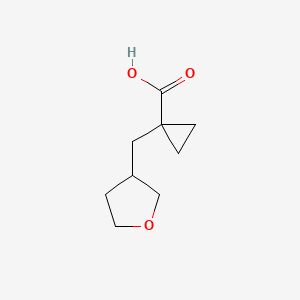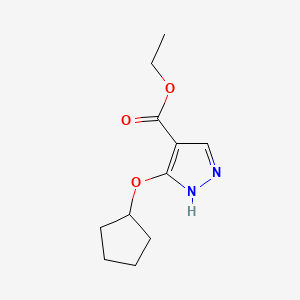
2,5-Dioxopyrrolidin-1-yl 4-(3-(prop-2-yn-1-yl)ureido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is a compound that features a pyrrolidinone ring and a propargyl group. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic chemistry and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The propargyl group can participate in nucleophilic substitution reactions.
Click Chemistry: The compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions due to the presence of the propargyl group.
Common Reagents and Conditions
Common reagents used in these reactions include copper(I) iodide for click chemistry and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in click chemistry, the product is a triazole derivative, while in substitution reactions, the product will vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate involves its reactivity with nucleophiles and its ability to participate in click chemistry reactions. The propargyl group reacts with azides to form stable triazole linkages, which are useful in various applications . The compound’s molecular targets and pathways depend on the specific context in which it is used, such as labeling biomolecules or synthesizing new materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-dioxopyrrolidin-1-yl prop-2-yn-1-yl carbonate: Similar in structure but lacks the butanoate moiety.
2,5-dioxopyrrolidin-1-yl pent-4-ynoate: Another similar compound with a different alkyne group.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Shares the pyrrolidinone ring but has different substituents.
Uniqueness
2,5-dioxopyrrolidin-1-yl 4-{[(prop-2-yn-1-yl)carbamoyl]amino}butanoate is unique due to its combination of a pyrrolidinone ring and a propargyl group, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C12H15N3O5 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 4-(prop-2-ynylcarbamoylamino)butanoate |
InChI |
InChI=1S/C12H15N3O5/c1-2-7-13-12(19)14-8-3-4-11(18)20-15-9(16)5-6-10(15)17/h1H,3-8H2,(H2,13,14,19) |
InChI-Schlüssel |
TUJLFKVYVNNYSL-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCNC(=O)NCCCC(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


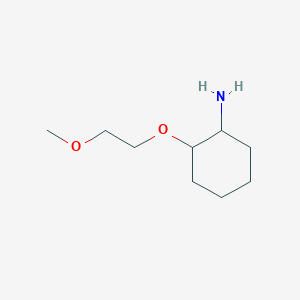
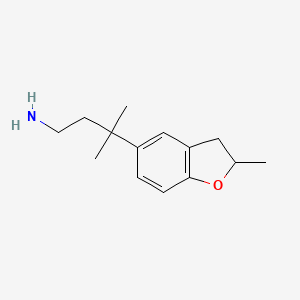

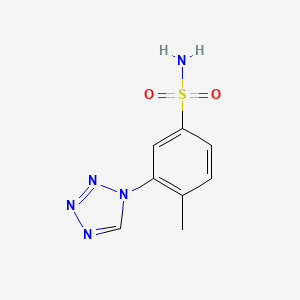
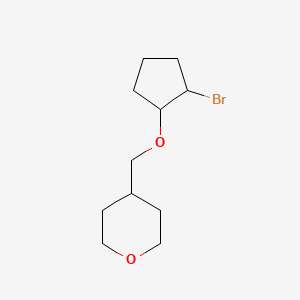
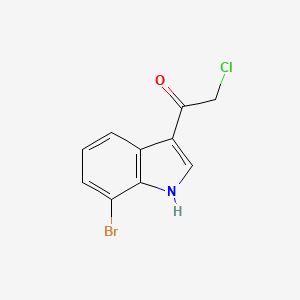

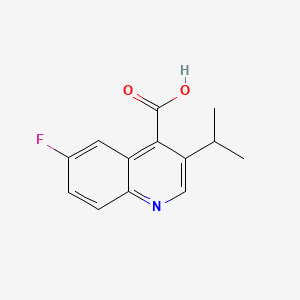
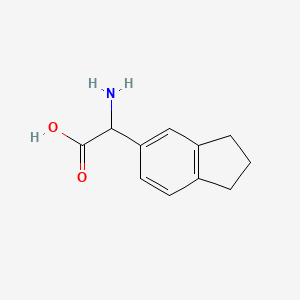
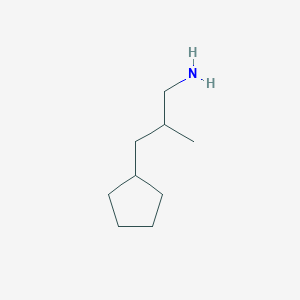
![1-Hydroxy-4-azatricyclo[4.3.1.1,3,8]undecan-5-one](/img/structure/B13621121.png)

